molecular formula C9H9F2N B1422021 (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine CAS No. 1459719-81-3

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Cat. No.: B1422021
CAS No.: 1459719-81-3
M. Wt: 169.17 g/mol
InChI Key: QVUBIQNXHRPJKK-RCOVLWMOSA-N
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Description

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: is a chiral cyclopropane derivative with two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-difluorophenylacetonitrile with a chiral cyclopropanation reagent under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine can undergo oxidation reactions to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert this compound into various amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Phenyl derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drugs targeting specific diseases.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

    (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: The enantiomer of the compound with similar properties but different stereochemistry.

    2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid group instead of an amine group.

    3,4-Difluorophenylcyclopropane: A simpler derivative without the amine group.

Uniqueness: (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is unique due to its specific stereochemistry and the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459719-81-3
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1459719813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37OQ6J1I62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
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(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
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(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
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(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
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(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Reactant of Route 6
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

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